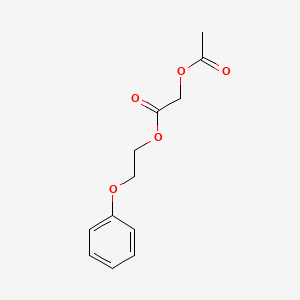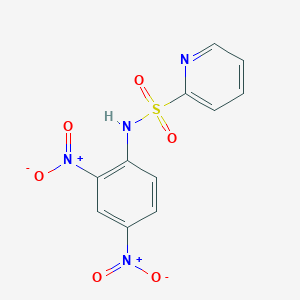
N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide: is a chemical compound that features a pyridine ring substituted with a sulfonamide group and a 2,4-dinitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide typically involves the reaction of 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine. This reaction can lead to the formation of undesired pyridinium salts, which can be mitigated by using an aqueous base with a water-miscible solvent . The reaction conditions are optimized to ensure the formation of the desired sulfonate compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may include steps for purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide undergoes various chemical reactions, including nucleophilic aromatic substitution (NAS). This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, resulting in the substitution of a leaving group .
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and hydroxides. The reaction conditions often involve elevated temperatures and the presence of electron-withdrawing groups to facilitate the substitution process .
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with primary amines can lead to the formation of pyridinium salts, while reactions with hydroxides can yield phenolic compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide is used as a reagent in various organic synthesis reactions. Its ability to undergo nucleophilic aromatic substitution makes it valuable for creating complex organic molecules .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies. It has been used in the detection and fluorescent imaging of biologically important compounds .
Industry: In industrial applications, this compound is utilized in the synthesis of dyes and pigments. Its reactivity and stability make it suitable for producing colorants with specific properties .
Mecanismo De Acción
The mechanism of action of N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide involves its ability to act as a nucleophile in substitution reactions. The compound’s electron-deficient aromatic ring facilitates the attack of nucleophiles, leading to the formation of new chemical bonds . This mechanism is crucial for its applications in organic synthesis and biochemical studies.
Comparación Con Compuestos Similares
- 2,4-Dinitrophenylhydrazine
- 2,4-Dinitrophenol
- 2,4-Dinitroaniline
Comparison: N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide is unique due to the presence of both a sulfonamide group and a 2,4-dinitrophenyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity in nucleophilic aromatic substitution reactions . Compared to similar compounds, it offers a broader range of applications in organic synthesis and biochemical research.
Propiedades
Número CAS |
61072-82-0 |
|---|---|
Fórmula molecular |
C11H8N4O6S |
Peso molecular |
324.27 g/mol |
Nombre IUPAC |
N-(2,4-dinitrophenyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C11H8N4O6S/c16-14(17)8-4-5-9(10(7-8)15(18)19)13-22(20,21)11-3-1-2-6-12-11/h1-7,13H |
Clave InChI |
VHSUSJJGUUDJAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


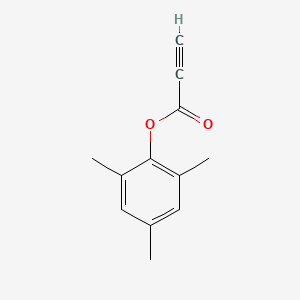
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)
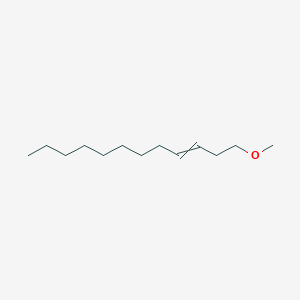

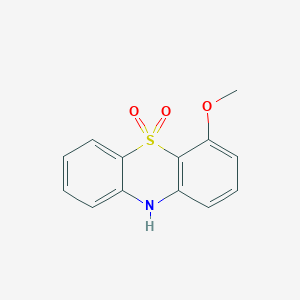
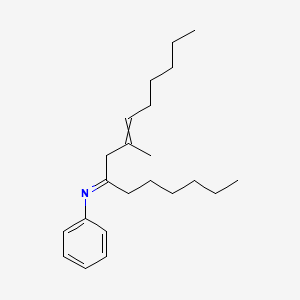

![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)
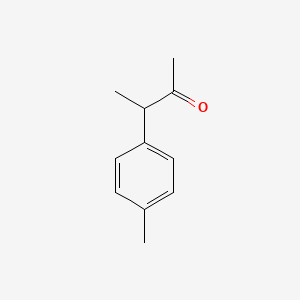
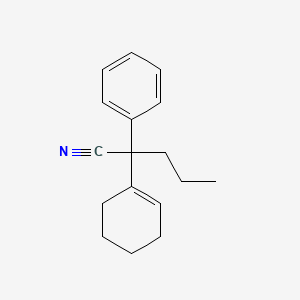

![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
